molecular formula C12H22Cl3N3O2 B6336272 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride;  min. 95% CAS No. 1241725-83-6

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95%

Cat. No. B6336272
CAS RN: 1241725-83-6
M. Wt: 346.7 g/mol
InChI Key: CVNRKWUEWZRFDO-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride (4-MEBT) is an organic compound with the molecular formula C9H19Cl3N4O2. It is a white, crystalline solid that is soluble in water and organic solvents. 4-MEBT is used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in drug development. It has been studied for its biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Scientific Research Applications

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a building block in drug development. It has also been used in the study of enzyme inhibition and in the production of fluorescent probes for imaging.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% is not yet fully understood. However, it is believed to act as a chelating agent, which means it can bind to metal ions and form stable complexes. This has been shown to be important in the inhibition of enzymes and the production of fluorescent probes for imaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% are not yet fully understood. However, studies have shown that it can act as a chelating agent, which means it can bind to metal ions and form stable complexes. This has been shown to be important in the inhibition of enzymes and the production of fluorescent probes for imaging. Additionally, 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% has several advantages that make it useful in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for extended periods of time without significant degradation. Additionally, it is soluble in a variety of solvents, including water and organic solvents, which makes it easy to use in a variety of applications. However, 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% also has some limitations. It is not stable in the presence of strong alkaline or acidic solutions, and it can be toxic in large doses.

Future Directions

There are a number of potential future directions for the study of 4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis methods and its advantages and limitations in laboratory experiments could lead to improved methods for its use. Finally, further research into its antimicrobial activity could lead to new ways of treating bacterial and fungal infections.

Synthesis Methods

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride; min. 95% is synthesized through a multi-step process involving the reaction of 2-morpholinoethanol with benzene-1,2-diamine in the presence of hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and a solvent such as methanol or ethanol. After the reaction is complete, the product is precipitated out of solution and dried to yield the desired compound.

properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.3ClH/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15;;;/h1-2,9H,3-8,13-14H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRKWUEWZRFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Morpholinoethoxy)benzene-1,2-diamine trihydrochloride

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